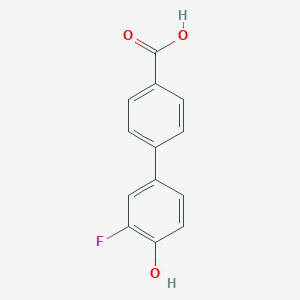

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Descripción general

Descripción

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is a compound of interest in various fields of chemistry due to its structural and functional properties. This analysis encompasses aspects of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

- The synthesis of related azo-benzoic acids, which are structurally similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, involves complex procedures utilizing spectroscopic techniques like 1H and 13C NMR, UV–VIS, and IR (Baul et al., 2009).

- Other synthetic routes for similar compounds, like n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, involve methylation, acylation, and other reactions, indicative of the complex synthetic steps likely needed for 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (Dou Qing, 2000).

Molecular Structure Analysis

- The molecular structure of compounds similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is typically confirmed using techniques like X-ray crystallography, which reveals details about molecular geometry and bonding (M. Rad et al., 2016).

Chemical Reactions and Properties

- The reactivity of related compounds involves acid-base dissociation and azo-hydrazone tautomerism, suggesting that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid may exhibit similar chemical behavior (Baul et al., 2009).

- The interaction of similar compounds with metals to form coordination polymers indicates potential reactivity of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid in forming complex structures (M. Rad et al., 2016).

Physical Properties Analysis

- The physical properties of structurally related compounds, such as solubility in organic solvents and thermal properties, are critical in determining their application potential (Shude Xiao et al., 2003).

Chemical Properties Analysis

- The chemical properties of similar compounds, like fluorescence emission and gas sensing properties, suggest that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid might also possess unique chemical characteristics useful in various applications (M. Rad et al., 2016).

Aplicaciones Científicas De Investigación

-

Food Industry

-

Cosmetics

-

Pharmacy

-

Fungicides

-

Thermoplastic Industry

-

Biosynthesis

- Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

Propiedades

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAOIFHFUMILMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid | |

CAS RN |

106291-26-3 | |

| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)